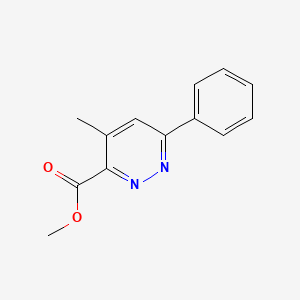

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate

CAS No.:

Cat. No.: VC15746104

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O2 |

|---|---|

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | methyl 4-methyl-6-phenylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O2/c1-9-8-11(10-6-4-3-5-7-10)14-15-12(9)13(16)17-2/h3-8H,1-2H3 |

| Standard InChI Key | FHTWKOPNPUTNBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN=C1C(=O)OC)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridazine ring in Methyl 4-methyl-6-phenylpyridazine-3-carboxylate adopts a planar conformation, with nitrogen atoms at positions 1 and 2. Substituents at positions 3, 4, and 6 introduce steric and electronic modifications that influence reactivity and biological activity. The ester group at position 3 enhances solubility in organic solvents, while the phenyl group at position 6 contributes to π-π stacking interactions .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | Methyl 4-methyl-6-phenylpyridazine-3-carboxylate |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, chloroform |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation:

-

-NMR: Signals for the methyl group (δ ~2.5 ppm), phenyl protons (δ ~7.3–7.5 ppm), and ester methoxy group (δ ~3.9 ppm) .

-

ESI-MS: Molecular ion peak at m/z 228.25 [M+H].

Synthesis and Optimization Strategies

Diaza-Wittig Reaction

A robust method involves the Diaza-Wittig reaction, utilizing α-diazo-β-ketoesters and aldehydes. For example, reaction of methyl acetoacetate with benzaldehyde in the presence of hydrazine hydrate yields the pyridazine core via cyclization . Hexamethylphosphorus triamide (HMPT) or tributylphosphine () catalyzes the reaction, with the latter improving yields (up to 85%) .

Table 2: Comparative Yields Using Different Catalysts

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| HMPT | 60–68 | 16 hours |

| 70–85 | 30 minutes |

Three-Component Reaction in Water

An eco-friendly approach employs β-ketoesters, arylglyoxals, and hydrazine hydrate in aqueous medium. This one-pot method avoids toxic solvents and achieves yields up to 87% under mild conditions . For instance, methyl 6-ethyl-4-hydroxypyridazine-3-carboxylate forms at room temperature within 5 hours .

Analytical and Industrial Applications

Chromatographic Analysis

Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) effectively separates this compound from reaction mixtures. Mobile phases typically use acetonitrile/water gradients.

Scale-Up Challenges

Industrial synthesis faces hurdles in catalyst recovery and waste management. Continuous-flow systems and immobilized catalysts are under investigation to improve sustainability .

Future Directions

Key research priorities include:

-

In Vivo Toxicity Studies: To evaluate therapeutic potential.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetics.

-

Green Chemistry Innovations: Developing solvent-free synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume